OVA (257-264), scrambled
Description
The Critical Role of Peptide Antigens in T-Cell-Mediated Immunity
T-cell-mediated immunity is a cornerstone of the adaptive immune system, responsible for identifying and eliminating infected or cancerous cells. nau.edu Unlike B-cells that can recognize intact antigens, T-cells recognize fragments of proteins, known as peptide antigens. nih.gov These peptides are presented on the surface of other cells by specialized molecules called the major histocompatibility complex (MHC). nih.govwikipedia.org This presentation is a critical checkpoint; the T-cell receptor (TCR) on a T-cell must specifically recognize the peptide-MHC complex to initiate an immune response. microrao.comfrontiersin.org The specificity of this interaction ensures that T-cells only target cells displaying foreign or abnormal peptides, thus preventing autoimmune reactions.
The process begins when an antigen-presenting cell (APC), such as a dendritic cell or macrophage, engulfs a pathogen or a foreign protein. wikipedia.orgmicrorao.com Inside the APC, the protein is broken down into smaller peptides. These peptides are then loaded onto MHC molecules and transported to the cell surface for presentation to T-cells. nih.govmicrorao.com There are two main classes of MHC molecules: MHC class I, which presents endogenous peptides from within the cell (e.g., viral proteins in an infected cell) to cytotoxic T-lymphocytes (CTLs), and MHC class II, which presents exogenous peptides from outside the cell to helper T-cells. nau.edunih.gov The activation of T-cells by these peptide-MHC complexes triggers a cascade of events, leading to the destruction of the target cell or the orchestration of a broader immune response. nau.eduwikipedia.org
Development and Application of Defined Peptide Epitopes in Immunological Models
The ability to synthesize specific peptide sequences has revolutionized immunological research. Scientists can now create defined peptide epitopes—the precise part of an antigen that is recognized by the immune system—to study T-cell responses with high precision. nih.govfrontiersin.org One of the most widely used model antigens in this context is chicken ovalbumin (OVA). chondrex.com From this protein, a specific eight-amino-acid peptide, OVA (257-264), with the sequence SIINFEKL, has been identified as a potent activator of CD8+ T-cells when presented by the mouse MHC class I molecule H-2Kb. chondrex.com
The use of such defined epitopes allows researchers to:
Track specific T-cell populations: By using fluorescently labeled peptide-MHC tetramers, scientists can identify and quantify T-cells that are specific for a particular epitope.
Standardize experiments: Synthetic peptides provide a consistent and reproducible stimulus for T-cells, which is crucial for comparing results across different experiments and laboratories. frontiersin.org
Develop peptide-based vaccines: The identification of immunogenic epitopes is a critical step in designing vaccines that can elicit a targeted and effective T-cell response against pathogens or cancer cells. frontiersin.orgnih.gov
Investigate fundamental immunological processes: Defined peptide epitopes are used to study the intricacies of antigen processing and presentation, T-cell activation, and the development of immunological memory. nih.gov
The Strategic Utility of Scrambled Peptide Sequences as Experimental Controls
To ensure that an observed immune response is truly specific to a particular peptide sequence, researchers need a reliable negative control. This is where scrambled peptides come into play. A scrambled peptide has the same amino acid composition as the specific epitope but a randomized sequence. all-chemistry.comoup.com For instance, a scrambled version of the OVA (257-264) peptide, with the sequence FILKSINE, is often used. anaspec.combiotrend.com
The rationale behind using a scrambled peptide is that while it contains the same building blocks as the immunogenic peptide, the altered sequence should prevent it from binding to the specific MHC molecule and being recognized by the corresponding T-cell receptor. all-chemistry.comnih.gov Therefore, a scrambled peptide helps to:
Confirm sequence specificity: If the original peptide elicits an immune response but the scrambled version does not, it confirms that the response is dependent on the specific amino acid sequence. all-chemistry.comnih.gov
Rule out non-specific effects: It helps to ensure that the observed effects are not due to the general properties of the peptide, such as its charge or hydrophobicity, or to contaminants from the synthesis process. oup.com
Validate experimental findings: The use of scrambled peptides as negative controls is a critical component of rigorous experimental design in immunology, enhancing the reliability and validity of the results. all-chemistry.com
Overview of the Scrambled OVA (257-264) Peptide in Contemporary Immunological Investigations
The scrambled OVA (257-264) peptide, with the sequence FILKSINE, serves as a crucial negative control in a wide array of immunological studies. anaspec.combiotrend.com It is used alongside its immunogenic counterpart, SIINFEKL, to investigate various aspects of T-cell biology. For example, in studies examining the efficacy of new vaccine adjuvants, researchers will immunize one group of animals with the adjuvant plus SIINFEKL and a control group with the adjuvant plus the scrambled FILKSINE peptide. sb-peptide.commayflowerbio.com A significantly stronger T-cell response in the SIINFEKL group would indicate that the adjuvant is effectively enhancing the specific immune response to the target epitope. asm.org
Furthermore, the scrambled peptide is essential in studies of T-cell receptor cross-reactivity, where scientists investigate whether a T-cell receptor specific for one peptide can also recognize other, similar peptides. asm.org By demonstrating a lack of response to the scrambled peptide, researchers can be more confident that any observed cross-reactivity is a genuine biological phenomenon and not an artifact. nih.gov The use of the scrambled OVA (257-264) peptide underscores the importance of meticulous controls in unraveling the complexities of the adaptive immune system.
Structure
2D Structure
Properties
Molecular Formula |
C45H74N10O13 |
|---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(54-38(60)28(47)21-27-14-10-9-11-15-27)43(65)51-31(20-24(3)4)40(62)49-29(16-12-13-19-46)39(61)53-33(23-56)42(64)55-37(26(6)8-2)44(66)52-32(22-34(48)57)41(63)50-30(45(67)68)17-18-35(58)59/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,60)(H,55,64)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
DKXJXANQLUXCAB-RUTPOYCXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Molecular Mechanisms Governing the Non Immunogenicity of Scrambled Ova 257 264
Analysis of Major Histocompatibility Complex Class I (MHC-I) Binding Affinity
The initial and most critical determinant of a peptide's immunogenicity is its ability to bind with sufficient affinity and stability to an MHC-I molecule on the surface of an antigen-presenting cell. wustl.edu The non-immunogenicity of the scrambled OVA (257-264) peptide can be traced directly to its failure at this primary step.
Determinants of Peptide-MHC-I Interaction Specificity
The binding of a peptide to an MHC-I molecule is a highly specific interaction dictated by the unique chemical and physical properties of the MHC's peptide-binding groove. nih.gov This groove contains several pockets that accommodate the side chains of specific amino acid residues within the peptide. nih.gov Peptides that bind to a particular MHC-I allele typically share a "binding motif," characterized by conserved amino acids at specific positions, known as anchor residues. researchgate.netyoutube.com These anchor residues fit snugly into the binding pockets, securing the peptide within the groove for presentation to T-cells. youtube.com
For the murine H-2Kb molecule, the binding motif for octameric peptides (8-mers) like OVA (257-264) is well-defined. It shows a strong preference for specific hydrophobic or aromatic residues at primary anchor positions 5 (P5) and 8 (P8). nih.govnih.gov The P5 residue fits into a deep central "C" pocket, which critically accommodates a Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov The C-terminal P8 residue is also a primary anchor, with a preference for aliphatic hydrophobic residues like Leucine (Leu), Isoleucine (Ile), or Valine (Val). researchgate.net
The native OVA peptide, SIINFEKL , aligns perfectly with this H-2Kb motif. It possesses Phenylalanine (F) at P5 and Leucine (L) at P8, the optimal anchor residues for high-affinity binding. In contrast, the scrambled peptide, FILKSINE , completely lacks the required anchor residues. At P5, it has an Isoleucine (I), and at P8, it has a negatively charged Glutamic acid (E). This profound mismatch prevents the scrambled peptide from effectively docking into the H-2Kb binding groove, representing the foundational reason for its non-immunogenic nature.
| Peptide | Sequence | P5 Residue | P5 Fit for H-2Kb | P8 Residue | P8 Fit for H-2Kb | Binding Outcome |
|---|---|---|---|---|---|---|
| Native OVA (257-264) | S I I N F E K L | Phenylalanine (F) | Optimal | Leucine (L) | Optimal | High Affinity |
| Scrambled OVA (257-264) | F I L K S I N E | Serine (S) | Poor/No Fit | Glutamic acid (E) | Poor/No Fit | Negligible Affinity |
Evaluation of Scrambled OVA (257-264) Association and Dissociation Kinetics with H-2Kb
The affinity of the peptide-MHC interaction is quantitatively described by its association (k_on) and dissociation (k_off) rate constants, which determine the equilibrium dissociation constant (K_D). A stable peptide-MHC-I complex is characterized by a slow k_off, ensuring the peptide is displayed on the cell surface long enough to be surveyed by T-cells.
Studies on the native SIINFEKL peptide have demonstrated its high affinity for H-2Kb, leading to the formation of stable complexes. nih.gov While specific kinetic data for the scrambled FILKSINE peptide is not extensively published—precisely because its function as a negative control is predicated on its inability to bind—the principles of molecular interactions allow for a clear theoretical evaluation. Due to the mismatch of its anchor residues, the FILKSINE peptide would be expected to have:
A very low association rate (k_on), as it cannot efficiently enter and engage the binding groove.
An extremely high dissociation rate (k_off), as any transient, low-energy interaction would be short-lived.
This combination results in a very high K_D value, signifying negligible binding affinity and a failure to form the stable pMHC-I complexes required for T-cell activation.
Comparative Structural Insights into Peptide-MHC-I Complex Formation with Native vs. Scrambled OVA (257-264)
The crystal structure of the native SIINFEKL peptide in complex with H-2Kb provides a clear visual explanation for its high-affinity binding. nih.govnih.gov The Phenylalanine at P5 is buried deep within the hydrophobic C pocket of the H-2Kb groove, while the Leucine at P8 is securely lodged in another pocket at the C-terminal end. nih.govresearchgate.net These anchor interactions are complemented by a network of hydrogen bonds at the peptide's termini, which are conserved across most MHC-I binding peptides. wustl.edu
A comparative structural analysis of the scrambled FILKSINE peptide reveals a stark contrast. The substitution of the critical P5 anchor (Phenylalanine) with Serine and the P8 anchor (Leucine) with Glutamic acid would prevent stable complex formation due to both steric and chemical incompatibility. The smaller, polar Serine at P5 would not adequately fill the large, hydrophobic C pocket, failing to provide the necessary anchoring force. nih.gov Even more disruptive is the presence of the negatively charged Glutamic acid at the C-terminal P8 position. This residue would be chemically repelled by the typically hydrophobic nature of the C-terminal binding pocket, actively preventing stable association. Consequently, the scrambled peptide is structurally incapable of adopting the extended conformation necessary to be properly cradled within the MHC-I groove. wustl.edu
Quantitative Assessment of Antigen Presentation Efficiency for Scrambled OVA (257-264)
Antigen presentation efficiency refers to the number of specific peptide-MHC complexes displayed on a cell surface, a critical factor that dictates the magnitude of the T-cell response. This efficiency is directly proportional to the affinity and stability of the peptide-MHC interaction. nih.gov High-affinity peptides like SIINFEKL can be presented efficiently even at low concentrations, leading to robust T-cell activation. biocompare.com
Given the negligible binding affinity of the scrambled OVA (257-264) peptide, its antigen presentation efficiency is effectively zero. Without the ability to form a stable complex with H-2Kb, the peptide cannot be retained on the cell surface for a sufficient duration. Any transiently associated scrambled peptides would dissociate rapidly, long before they could be recognized by T-cells. Therefore, a quantitative assessment would find no stable presentation of the FILKSINE/H-2Kb complex on the cell surface, precluding any possibility of an immune response.
T-Cell Receptor (TCR) Recognition and Signal Transduction Thresholds
Even if a peptide could bind to an MHC-I molecule, it must then be properly recognized by a specific T-cell receptor (TCR) to initiate an immune response. The TCR has evolved sophisticated mechanisms to discriminate between different ligands, ensuring that T-cells are activated only by foreign or aberrant peptides.
Investigation of TCR Engagement by Scrambled OVA (257-264)/MHC-I Complexes
The initial and most critical step in T-cell activation is the specific recognition of a peptide-Major Histocompatibility Complex (pMHC) by the T-cell receptor (TCR). The non-immunogenicity of the scrambled OVA (257-264) peptide, FILKSINE, is primarily rooted in its failure to effectively engage the OT-I TCR, which is specific for the native SIINFEKL peptide presented by the H-2Kb MHC class I molecule.
TCRs recognize their cognate pMHC ligands with a high degree of specificity, forming a trimolecular complex. This interaction is not solely dependent on the MHC molecule but is critically influenced by the amino acid sequence of the presented peptide. The side chains of specific peptide residues, known as TCR contact residues, protrude from the MHC binding groove and make direct contact with the complementarity-determining regions (CDRs) of the TCR. For the canonical OVA (257-264) epitope, SIINFEKL, the OT-I TCR has evolved to recognize this precise sequence and conformation.
Rearranging the amino acid sequence to create the scrambled FILKSINE peptide fundamentally alters the topography of the pMHC surface that is presented to the TCR. This rearrangement disrupts the specific molecular contacts—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that are necessary for a stable and productive TCR-pMHC interaction. nih.govstanford.edu While the scrambled peptide may still be loaded onto the H-2Kb molecule, the resulting complex is not a valid ligand for the OT-I TCR.
This concept is well-established within the study of Altered Peptide Ligands (APLs). APLs are peptides with amino acid substitutions compared to the native epitope, and they often exhibit a spectrum of activities from full agonism to partial agonism or antagonism, largely dictated by their binding affinity and kinetics with the TCR. nih.govbiorxiv.org The scrambled OVA (257-264) peptide can be considered an extreme example of an APL, one that acts as a "null" ligand. Its altered sequence abrogates the necessary binding affinity for the OT-I TCR, preventing the formation of a stable signaling complex. biorxiv.orgsb-peptide.com Consequently, the initial trigger for T-cell activation is not generated.
Downstream Intracellular Signaling Pathways Upon Encounter with Scrambled Peptide-MHC
In the absence of stable TCR engagement, the downstream intracellular signaling cascades required for T-cell activation are not initiated. Productive T-cell activation is governed by the "kinetic proofreading" model, which posits that the TCR-pMHC interaction must be sustained for a sufficient duration to allow a series of sequential phosphorylation events to proceed and amplify the signal. nih.govelifesciences.orgnih.gov Encounters with non-agonist or null ligands like the scrambled OVA (257-264)/MHC-I complex are typically too transient to surpass these critical signaling thresholds.
Upon successful binding of an agonist peptide, the TCR complex undergoes conformational changes, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 chains by the kinase Lck. This creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa). mdpi.com The recruitment and subsequent activation of ZAP-70 are pivotal, as it phosphorylates key downstream adapter proteins, most notably the Linker for Activation of T-cells (LAT). mdpi.com The phosphorylation of LAT creates a scaffold for the assembly of a larger "signalosome," which includes molecules like SLP-76 and PLC-γ1, ultimately leading to calcium flux and the activation of transcription factors such as NFAT, AP-1, and NF-κB that drive T-cell activation. rupress.org
Studies with APLs have demonstrated that even peptides that bind the TCR, albeit with lower affinity than the native ligand, can result in aberrant or partial signaling. rupress.org These weak interactions may induce some initial phosphorylation of TCR components but fail to robustly activate ZAP-70. nih.govnih.gov This leads to an uncoupling of proximal TCR signaling from the downstream pathways. For instance, low-affinity ligands have been shown to induce phosphorylation of the CD3 chains but fail to activate ZAP-70 to the same extent as high-affinity ligands. nih.gov As a result, the LAT signalosome is not efficiently formed, and the signal is aborted before it can propagate to the nucleus. oup.comresearchgate.net
The scrambled OVA (257-264) peptide, being a null ligand that fails to engage the TCR meaningfully, does not even initiate the first steps of this cascade. There is no sustained signal to trigger Lck activity, ITAM phosphorylation, or ZAP-70 recruitment. Therefore, the entire downstream signaling network remains dormant.
| Signaling Event | Response to Agonist pMHC (SIINFEKL) | Response to Scrambled pMHC (FILKSINE) |
|---|---|---|
| Stable TCR/pMHC Engagement | Yes | No |
| CD3 ITAM Phosphorylation | Robust | None |
| ZAP-70 Recruitment & Activation | Robust | None |
| LAT Signalosome Formation | Yes | No |
| Calcium Flux | Strong | None |
| MAPK/ERK Pathway Activation | Strong | None |
| Activation of NFAT, NF-κB, AP-1 | Yes | No |
Methodological Paradigms Employing Scrambled Ova 257 264 in Immunological Research
In Vitro Experimental Systems for T-Cell Functional Assessment
In vitro assays are fundamental to dissecting the intricacies of T-cell function. The inclusion of a scrambled OVA (257-264) peptide is standard practice to ensure the specificity of the observed responses to the cognate SIINFEKL peptide.
Lymphocyte Proliferation Assays Utilizing Scrambled OVA (257-264) as a Negative Control
Lymphocyte proliferation assays measure the expansion of T cells in response to an antigenic stimulus. numberanalytics.com In these assays, lymphocytes are cultured with the specific antigen, and their proliferation is quantified. The scrambled OVA (257-264) peptide is used as a negative control to establish a baseline level of proliferation in the absence of a specific antigenic stimulus. nih.gov A significantly higher proliferation rate in the presence of SIINFEKL compared to the scrambled peptide indicates an antigen-specific response.
For instance, in studies evaluating the immunogenicity of novel vaccine candidates or delivery systems, splenocytes from immunized mice might be re-stimulated in vitro with either SIINFEKL or the scrambled peptide. nih.gov The degree of proliferation, often measured by the dilution of a fluorescent dye like CFSE, is then compared. nih.gov
Table 1: Representative Data from a Lymphocyte Proliferation Assay
| Stimulus | Proliferation Index | Interpretation |
| No Peptide | 1.2 | Baseline proliferation |
| Scrambled OVA (257-264) | 1.5 | Non-specific proliferation |
| OVA (257-264) (SIINFEKL) | 8.7 | Antigen-specific proliferation |
This table presents hypothetical data to illustrate the expected outcomes in a lymphocyte proliferation assay.
Cytokine Release Assays (e.g., IFN-γ, IL-2, TNF-α) to Discern Antigen Specificity
Upon recognition of their cognate antigen, T cells secrete a variety of cytokines that mediate the immune response. Assays measuring the release of cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α) are crucial for characterizing the nature and magnitude of a T-cell response. frontiersin.orgaai.org
In these assays, T cells are co-cultured with antigen-presenting cells (APCs) pulsed with either the specific OVA (257-264) peptide or the scrambled control. nih.govasm.org The concentration of cytokines in the culture supernatant is then measured, typically by ELISA. frontiersin.orgfrontiersin.org A substantial increase in cytokine levels in the SIINFEKL-stimulated cultures compared to the scrambled peptide control confirms the antigen specificity of the cytokine production. nih.govasm.org For example, studies have shown significantly higher IFN-γ production by splenocytes from Brucella-immunized mice when pulsed with SIINFEKL compared to a scrambled control peptide. nih.govasm.org
Flow Cytometry-Based Analysis of T-Cell Activation Markers (e.g., CD69, CD25)
Flow cytometry is a powerful technique for analyzing the expression of cell surface and intracellular proteins on individual cells. In the context of T-cell function, it is used to measure the upregulation of activation markers like CD69 and CD25 (the alpha chain of the IL-2 receptor) following antigenic stimulation. frontiersin.orgfrontiersin.org
To assess antigen-specific activation, T cells are stimulated with APCs presenting either the SIINFEKL peptide or the scrambled OVA (257-264) peptide. aacrjournals.org The cells are then stained with fluorescently labeled antibodies against CD69 and CD25 and analyzed by flow cytometry. frontiersin.org An increase in the percentage of T cells expressing these markers in the SIINFEKL-stimulated group, relative to the scrambled peptide control, indicates antigen-specific T-cell activation. frontiersin.orgaacrjournals.org
Table 2: Example Flow Cytometry Data for T-Cell Activation Markers
| Stimulus | % CD8+ T cells expressing CD69 | % CD8+ T cells expressing CD25 |
| Unstimulated | 2.1% | 1.5% |
| Scrambled OVA (257-264) | 2.5% | 1.8% |
| OVA (257-264) (SIINFEKL) | 35.8% | 28.4% |
This table contains hypothetical data representing typical results from a flow cytometry experiment analyzing T-cell activation markers.
ELISPOT Assays for Quantification of Antigen-Specific Cytokine-Secreting Cells
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. nih.gov It is commonly used to measure the number of antigen-specific T cells producing cytokines like IFN-γ. sb-peptide.comcymitquimica.com
In an IFN-γ ELISPOT assay, splenocytes or peripheral blood mononuclear cells are cultured on a membrane coated with an anti-IFN-γ antibody in the presence of either the SIINFEKL peptide or the scrambled control. aacrjournals.orgnih.gov Each spot that develops on the membrane represents a single IFN-γ-secreting cell. By comparing the number of spots in the SIINFEKL-stimulated wells to the scrambled peptide control wells, researchers can accurately determine the frequency of antigen-specific T cells. aacrjournals.orgnih.gov This technique has been instrumental in evaluating the efficacy of vaccines and immunotherapies. ashpublications.orgnih.gov
In Vitro Cytotoxicity Assays and Specific Lysis Evaluation
A primary function of CD8+ cytotoxic T lymphocytes (CTLs) is to kill target cells presenting specific antigens. In vitro cytotoxicity assays are used to measure this killing activity. jpt.comnih.gov
In a typical assay, target cells are labeled with a releasable marker (like chromium-51) or a fluorescent dye and pulsed with either the SIINFEKL peptide or the scrambled OVA (257-264) peptide. ashpublications.org These target cells are then co-cultured with CTLs. nih.gov The amount of marker released from the target cells is proportional to the degree of cell lysis. Specific lysis is calculated by subtracting the lysis observed with the scrambled peptide-pulsed targets from that seen with the SIINFEKL-pulsed targets. ashpublications.org This ensures that the measured cytotoxicity is due to antigen-specific recognition and not non-specific killing. nih.gov
In Vivo Animal Models for Investigating Immune Responses
While in vitro assays provide valuable mechanistic insights, in vivo animal models are essential for understanding the complexity of the immune response in a whole organism. The scrambled OVA (257-264) peptide is also a crucial negative control in these models.
In vivo studies often involve immunizing mice and then challenging them with the specific antigen. To assess the in vivo cytotoxic T-lymphocyte (CTL) response, a common method involves injecting a mixed population of splenocytes as target cells. aacrjournals.orgnih.gov One population is pulsed with the SIINFEKL peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh), while the other population is pulsed with the scrambled peptide and labeled with a low concentration of the dye (CFSElow). aacrjournals.orgnih.gov The relative disappearance of the CFSEhigh population in immunized mice compared to control mice reflects the in vivo antigen-specific killing activity. The scrambled peptide-pulsed cells serve as an internal control for non-specific cell clearance. aacrjournals.orgnih.gov
Furthermore, in studies involving adoptive transfer of T cells, the scrambled peptide can be used to confirm that any observed T-cell activation or therapeutic effect is antigen-dependent. pnas.org For example, in a study investigating experimental cerebral malaria, the scrambled peptide FILKSINE was administered as a negative control to demonstrate that IFN-γ production by adoptively transferred OT-I T cells was specifically triggered by the SIINFEKL peptide. aai.org
Application in Adoptive T-Cell Transfer Models for Tracking Antigen-Specific Responses
In adoptive T-cell transfer studies, T cells with a transgenic T-cell receptor (TCR) specific for the OVA (257-264) epitope (known as OT-I cells) are transferred into recipient mice. The primary goal is to track the activation, proliferation, and effector function of these antigen-specific T cells. The scrambled OVA (257-264) peptide is crucial in this context as a negative control.
Researchers use the scrambled peptide to demonstrate that the responses of the transferred OT-I cells are specifically directed against the SIINFEKL epitope presented by MHC class I molecules. For instance, when assessing the cytotoxic T-lymphocyte (CTL) response, target cells pulsed with the scrambled peptide should not be lysed by OT-I cells, whereas those pulsed with the cognate SIINFEKL peptide are efficiently killed. ashpublications.org Similarly, in assays measuring cytokine production, such as IFN-γ release, OT-I cells should not be stimulated by the scrambled peptide. researchgate.net This confirms that the observed immune activation is a direct result of specific TCR engagement with the antigen-MHC complex and not due to non-specific stimuli or experimental artifacts.
A study investigating the role of scavenger receptor SRA/CD204 utilized an adoptive transfer model with OT-I cells. The results showed that while OT-I cells proliferated robustly in response to OVA immunization, the scrambled control peptide would be used in parallel assays like ELISPOT to confirm the IFN-γ production was specific to SIINFEKL. ashpublications.org
Use as a Non-Immunogenic Control in Immunization Protocols
During the development and testing of new vaccines and adjuvants, it is essential to prove that the immune response is generated specifically against the intended antigen. The scrambled OVA (257-264) peptide serves as an ideal non-immunogenic control in these immunization protocols. ulisboa.pt
In a typical experiment, one group of animals is immunized with the specific antigen (SIINFEKL) combined with an adjuvant, while a control group receives the scrambled peptide (FILKSINE) with the same adjuvant. The subsequent immune response—be it antibody production or T-cell activation—is then measured. A specific response should only be observed in the group that received the SIINFEKL peptide. sb-peptide.com If the group receiving the scrambled peptide shows a significant immune response, it could indicate that the adjuvant itself is causing non-specific inflammation or that there are contaminants in the peptide preparation. Therefore, the use of the scrambled peptide is vital for validating the antigen-specificity of a vaccine formulation. mayflowerbio.com
Role in Studies of Immune Tolerance and Anergy Induction
The induction of peripheral tolerance or anergy (a state of T-cell unresponsiveness) is critical for preventing autoimmunity. Studies in this area often use the OVA (257-264) model system to understand the mechanisms governing these processes. The scrambled version of the peptide plays a key role in demonstrating the antigen-specificity of induced tolerance.
For example, researchers might induce tolerance in mice to the SIINFEKL peptide. To test the specificity of this tolerance, T cells from these mice are isolated and re-challenged in vitro with either the SIINFEKL peptide or the scrambled control peptide. Tolerant T cells will fail to respond to SIINFEKL but should remain responsive to other, unrelated antigens. The scrambled peptide is used to establish the baseline level of non-responsiveness, ensuring that the lack of response to SIINFEKL is a specific, learned tolerance and not a general T-cell defect. nih.gov Studies have shown that while repeated stimulation with the cognate peptide can induce T-cell exhaustion, the scrambled peptide elicits no such effect, highlighting its utility in dissecting antigen-specific signaling pathways. eur.nl
Baseline Establishment in Pre-Clinical Vaccine Efficacy Studies (non-human, focused on specificity)
In pre-clinical vaccine efficacy studies, particularly those aimed at preventing infections or treating tumors, establishing a clear and specific measure of the vaccine-induced immune response is paramount. The scrambled OVA (257-264) peptide is used to set the baseline or background level of immune activity, against which the specific response is measured. nih.govnih.gov
For example, in a study evaluating a novel vaccine delivery system using OVA (257-264) as the model antigen, mice would be immunized with the vaccine candidate. To measure the efficacy, splenocytes from immunized mice are often re-stimulated in vitro. In such experiments, cells stimulated with the scrambled peptide serve as the negative control. The level of cytokine production (e.g., IFN-γ) or proliferation in response to the scrambled peptide is considered the background. A successful vaccine is one that induces a response to the specific SIINFEKL peptide that is significantly higher than this baseline. nih.gov This approach ensures that the measured efficacy is directly and specifically attributable to the vaccine's antigenic component.
| Study Focus | Model System | Control Peptide | Key Readout | Purpose of Control |
|---|---|---|---|---|
| Vaccine Adjuvant Testing | C57BL/6 Mice | Scrambled OVA (257-264) | IFN-γ ELISPOT | To confirm that IFN-γ production is specific to the SIINFEKL antigen and not due to adjuvant effects. researchgate.net |
| DC-based Immunotherapy | OT-I/OT-II Transgenic Mice | Scrambled OVA (257-264) | CTL Killing Assay, Cytokine Secretion | To ensure that engineered dendritic cells prime T cells specifically against the target antigen. nih.gov |
| Prophylactic Tumor Vaccine | C57BL/6 Mice with E.G7-OVA tumors | Control group (no peptide) | Tumor Volume, Survival Rate | To establish a baseline of tumor growth in the absence of a specific antigenic peptide vaccine. sciopen.com |
Scrambled Peptide Control in Tumor Immunotherapy Models (where OVA is a surrogate antigen, focusing on specificity)
In many cancer immunotherapy studies, the OVA protein is expressed by tumor cells as a surrogate tumor-associated antigen. This allows researchers to easily track the immune response against the tumor. The scrambled OVA (257-264) peptide is a critical control in these models to verify that the anti-tumor effects are driven by a specific immune response to the SIINFEKL epitope.
For instance, a therapeutic strategy might involve vaccinating tumor-bearing mice with a formulation designed to elicit a strong CD8+ T-cell response against OVA-expressing tumor cells. To prove the specificity of the therapy, a control group of mice would be treated with a similar formulation containing the scrambled peptide. If the therapy is successful, only the mice receiving the SIINFEKL-based treatment should show tumor regression and increased survival. scispace.com No anti-tumor effect should be observed in the scrambled peptide group, demonstrating that the therapeutic benefit is a direct consequence of the targeted killing of tumor cells by antigen-specific CTLs. researchgate.net This control is essential for validating novel immunotherapeutic approaches, from cancer vaccines to chimeric antigen receptor (CAR) T-cell therapies adapted for model antigens. bmj.comnih.gov
| Therapeutic Strategy | Tumor Model | Control Used | Finding | Reference |
|---|---|---|---|---|
| pH-Sensitive Peptide Conjugate for Antigen Delivery | MC38 and B16-F10 tumors | pHLIP-NULL (non-antigenic peptide) | pHLIP-SIINFEKL treatment recruited OT-1 T cells and suppressed tumor growth, while the null control had no effect. | researchgate.net |
| Targeted CD40 Agonist | MC38-CEA-OVA tumors | Scrambled control sgRNA | Confirmed that the observed T-cell priming was dependent on the specific antigen presentation pathway. | bmj.com |
| Oncolytic Immune Therapy | GL261-OVA glioma tumors | Unspecified control peptide | Used to differentiate between specific anti-tumor immunity and non-specific inflammatory effects of the therapy. | scispace.com |
Comparative Analysis: Scrambled Ova 257 264 Versus Canonical Ova 257 264 Peptide
Discrepancies in Antigen Processing and Presentation Efficiencies
The efficiency of antigen processing and presentation is a critical determinant of the magnitude of the subsequent T-cell response. The canonical OVA (257-264) peptide can be generated from the processing of the full-length ovalbumin protein within antigen-presenting cells (APCs). biorbyt.com However, studies have shown that the context of the protein from which the epitope is derived can influence the efficiency of its presentation. For instance, the processing efficiency of the OVA (257-264) epitope can differ depending on whether it is derived from full-length ovalbumin or from a truncated fusion protein. nih.gov
Furthermore, research indicates that the pathway of antigen processing can vary. While endogenous antigens are typically presented via a transporter associated with antigen processing (TAP)-dependent pathway, exogenous antigens can also be presented on MHC class I molecules through a process called cross-presentation. nih.gov The efficiency of this process can also be influenced by the protein context of the OVA (257-264) epitope. nih.gov In contrast, the scrambled OVA (257-264) peptide, due to its altered sequence, is not expected to be efficiently processed from a parent protein or presented by MHC class I molecules in a manner that would elicit a specific T-cell response. Its primary role is to serve as a baseline to account for non-specific cellular responses. sb-peptide.commayflowerbio.com
| Parameter | Canonical OVA (257-264) | Scrambled OVA (257-264) |
| Processing from Parent Protein | Can be processed and presented biorbyt.com | Not expected to be efficiently processed |
| MHC Class I Presentation | Efficiently presented by H-2Kb jpt.com | Inefficient or no specific presentation |
| TAP-dependency | Presentation can be TAP-dependent or independent depending on the source nih.gov | Not applicable as it is not a naturally processed epitope |
Divergent Impacts on T-Cell Priming and Expansion Dynamics
The priming and subsequent expansion of naive T-cells into effector cells are hallmarks of an adaptive immune response. The canonical OVA (257-264) peptide is a potent stimulator of naive CD8+ T-cells that express the corresponding T-cell receptor (TCR), such as those from OT-I transgenic mice. nih.gov Upon recognition of the SIINFEKL-H-2Kb complex on APCs, these T-cells undergo robust proliferation and differentiation into cytotoxic T-lymphocytes (CTLs) capable of killing target cells presenting the same epitope. biorbyt.comnih.gov
Studies have demonstrated that dendritic cells (DCs) pulsed with the canonical OVA (257-264) peptide can effectively prime and expand antigen-specific CD8+ T-cell populations in vivo. aacrjournals.orgashpublications.org The magnitude of this response can be further enhanced by the use of adjuvants that activate DCs. nih.gov Conversely, the scrambled OVA (257-264) peptide does not induce a specific T-cell response. sb-peptide.commayflowerbio.com It is used in these experiments to ensure that the observed T-cell priming and expansion are due to the specific recognition of the canonical epitope and not to other experimental factors.
Contrasting Effects on Memory T-Cell Development and Maintenance
A crucial outcome of a successful primary immune response is the generation of long-lived memory T-cells that can provide rapid protection upon re-exposure to the same pathogen. The canonical OVA (257-264) peptide is instrumental in studying the development and maintenance of memory CD8+ T-cells. Following the peak of the primary response, a subset of effector T-cells differentiates into memory cells, which can be categorized into different subsets, including tissue-resident memory T-cells (TRM). nih.gov
Research using viral vectors expressing the OVA (257-264) epitope has been pivotal in elucidating the molecular requirements for the long-term survival of TRM cells. nih.gov In stark contrast, the scrambled OVA (257-264) peptide does not lead to the generation of a specific memory T-cell population, as it fails to initiate the primary T-cell response necessary for memory formation.
Implications for Defining Immunological Specificity and Background Reactivity in Assays
In immunological assays such as ELISPOT and intracellular cytokine staining, which are used to quantify antigen-specific T-cell responses, the use of appropriate controls is paramount to ensure the validity of the results. jpt.comsb-peptide.commayflowerbio.com The scrambled OVA (257-264) peptide serves as an indispensable negative control to define the background or non-specific reactivity in these assays. sb-peptide.commayflowerbio.com By comparing the response to the canonical peptide with the response to the scrambled peptide, researchers can accurately determine the frequency of T-cells that are truly specific for the SIINFEKL epitope. nih.gov This is critical for avoiding false-positive results and for the precise quantification of the immune response.
Contributions to Understanding the Determinants of Immunogenicity and Tolerance Induction
The comparative use of canonical and scrambled peptides has significantly contributed to our understanding of the molecular determinants of immunogenicity. The ability of the canonical OVA (257-264) peptide to bind to MHC class I and be recognized by a specific TCR highlights the importance of the peptide's primary sequence in dictating its immunogenic potential. jpt.com
Furthermore, the introduction of the OVA (257-264) peptide into immunologically privileged sites, such as the anterior chamber of the eye, has been used to study the mechanisms of immune tolerance. nih.gov In these studies, the scrambled peptide would serve as a control to demonstrate that any observed tolerance is antigen-specific. The lack of a response to the scrambled peptide reinforces the concept that immunological tolerance, like immunogenicity, is a highly specific process driven by the precise molecular interactions between the peptide, MHC, and TCR.
Advanced Research Directions and Theoretical Frameworks
Computational and Bioinformatic Approaches to Predict Scrambled Peptide-MHC Interactions
Computational and bioinformatic tools are indispensable for predicting the interaction between peptides and MHC molecules, a critical step in identifying potential T-cell epitopes. bohrium.com These tools are also vital for confirming the non-immunogenic nature of control peptides like OVA (257-264), scrambled. The prediction of peptide-MHC binding is a complex task due to the high polymorphism of MHC genes and the vast number of potential peptide sequences. nih.govtdcommons.ai
A variety of computational methods have been developed to predict peptide-MHC binding, which can be broadly categorized into sequence-based and structure-based approaches. nih.gov
Sequence-Based Methods: These are the most common and well-established methods. They rely on identifying sequence motifs or patterns in peptides known to bind to specific MHC alleles.
Scoring Matrices: These methods use matrices that assign a score to each amino acid at each position within the peptide. The total score for a peptide is the sum of the scores of its amino acids, and this score is used to predict its binding affinity.
Artificial Neural Networks (ANNs) and Machine Learning: More advanced methods utilize machine learning algorithms, such as artificial neural networks, to learn the complex patterns that determine peptide-MHC binding from large datasets of experimentally determined binding affinities. nih.gov Tools like NetMHCpan are widely used and have demonstrated high predictive power for both MHC class I and class II molecules. immudex.comfrontiersin.org These "pan-specific" predictors can even make predictions for MHC alleles with limited experimental data. nih.gov
Structure-Based Methods: These approaches use the three-dimensional structures of peptide-MHC complexes to predict binding. While theoretically more accurate, their development has been slower due to the limited availability of structural data. nih.gov However, recent advances in protein structure prediction, such as AlphaFold, are showing promise in more accurately modeling TCR:pMHC interactions. elifesciences.orgnih.govbiorxiv.orgresearchgate.net
For a scrambled peptide like this compound, these computational tools would be used to predict its binding affinity to the relevant MHC allele. A low predicted binding score would provide confidence that the peptide will not be presented to T-cells and is therefore a suitable negative control.
The following table provides an overview of some common bioinformatic tools used for peptide-MHC binding prediction.
| Tool | Approach | Key Features | Relevance for Scrambled Peptides |
| NetMHCpan | Artificial Neural Network | Pan-specific, can predict binding to a wide range of MHC alleles. immudex.comfrontiersin.org | Predicts low or no binding affinity for the scrambled sequence, confirming its suitability as a negative control. |
| NN-align | Artificial Neural Network | Can handle peptides of different lengths and deconvolve MHC restriction. nih.gov | Confirms the lack of a stable binding core in the scrambled peptide. |
| IEDB Consensus Tool | Combination of multiple prediction methods | Provides a consensus prediction, which can be more robust. nih.gov | Offers a higher-confidence prediction of non-binding for the scrambled peptide. |
| AlphaFold | Deep Learning-based Structure Prediction | Can model the 3D structure of the peptide-MHC complex. elifesciences.orgnih.govbiorxiv.orgresearchgate.net | Can visually demonstrate the poor fit of the scrambled peptide in the MHC groove. |
Investigating the Role of Scrambled Peptides in Defining Immunodominance Hierarchies
Immunodominance is the phenomenon whereby the immune response to a complex antigen, such as a protein or a whole pathogen, is directed towards only a few of the many possible epitopes. frontiersin.org The resulting hierarchy, with immunodominant epitopes eliciting strong responses and subdominant or cryptic epitopes eliciting weak or no responses, is shaped by multiple factors. These include the abundance of the source protein, the efficiency of antigen processing and presentation, the binding affinity of the peptide for MHC molecules, and the precursor frequency of T-cells specific for that epitope. mit.edunih.gov
Scrambled peptides are essential tools in the experimental investigation of immunodominance hierarchies. They serve as stringent negative controls to ensure that the measured T-cell responses are truly epitope-specific. For instance, when mapping the immunodominant epitopes of a viral protein, researchers will often synthesize a library of overlapping peptides spanning the entire protein sequence. T-cells from an infected animal are then stimulated with these individual peptides, and the magnitude of the response (e.g., cytokine production) is measured.
In such experiments, a scrambled version of a known immunodominant epitope, or a scrambled peptide with a random sequence, is used as a negative control. This is crucial to rule out the possibility of non-specific T-cell activation by components of the peptide synthesis process or by the peptide itself. A lack of response to the scrambled peptide confirms the specificity of the responses observed with the overlapping peptides.
Furthermore, in studies that aim to manipulate the immunodominance hierarchy, for example, through vaccination with specific peptides, scrambled peptides are used to demonstrate the specificity of the induced T-cell response. mdpi.com If a vaccine containing a subdominant epitope is able to induce a strong T-cell response, a scrambled version of that epitope should not, proving that the response is directed at the intended target.
The table below summarizes the applications of scrambled peptides in immunodominance research.
| Research Area | Application of this compound | Purpose |
| Epitope Mapping | Negative control in T-cell stimulation assays. | To ensure that responses to overlapping peptides are sequence-specific. |
| Vaccine Studies | Control for vaccination with specific epitopes. | To demonstrate that the vaccine-induced T-cell response is specific to the intended epitope. |
| Antigen Processing Studies | Control for in vitro antigen processing and presentation assays. | To verify that only peptides with the correct sequence are processed and presented. |
| T-cell Competition Studies | Non-competing peptide control. | To show that competition for MHC binding is sequence-dependent. nih.gov |
Methodological Considerations for Peptide Synthesis and Purity in Immunological Experiments
The quality of synthetic peptides used in immunological research is of paramount importance, as impurities can lead to erroneous and misleading results. nih.gov This is particularly true for experiments involving T-cell activation, which can be highly sensitive. Therefore, careful consideration must be given to the synthesis and purification of peptides like OVA (257-264) and its scrambled counterpart.
Peptide Synthesis: The most common method for synthesizing peptides is solid-phase peptide synthesis (SPPS). nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. thermofisher.compeptide.com While SPPS is highly efficient, it can result in the generation of impurities, such as truncated or deleted sequences. biosyn.com
Peptide Purification: Following synthesis and cleavage from the resin, crude peptide preparations contain the desired peptide along with various impurities. nih.gov High-performance liquid chromatography (HPLC) is the standard method for purifying peptides to the high degree required for immunological assays. biocompare.com The purity of the final peptide product is typically assessed by analytical HPLC and its identity is confirmed by mass spectrometry.
Purity Requirements for Immunological Assays: The required purity of a peptide depends on the specific application.
T-cell Assays (e.g., ELISpot, intracellular cytokine staining): For these sensitive functional assays, a high purity of >90% or even >95% is often recommended. peptide2.comgenscript.com Impurities in the form of shorter or modified peptides could potentially bind to MHC molecules and elicit non-specific T-cell responses, leading to false-positive results. nih.gov
Antibody Production: For generating polyclonal antibodies, a lower purity of >70% or >80% may be sufficient, as the immune response is generally robust. biosyn.combiocompare.comambiopharm.com
In Vivo Studies: For experiments involving the administration of peptides to animals, the highest purity (>98%) is typically required to avoid toxicity and ensure that the observed effects are due to the intended peptide. biocompare.compeptide2.com
For a scrambled peptide control like this compound, it is equally important that it is of high purity. If the scrambled peptide preparation is contaminated with even small amounts of the immunogenic OVA (257-264) peptide, it could lead to a false-positive T-cell response, invalidating its use as a negative control.
The following table provides general guidelines for peptide purity in various immunological applications.
| Application | Recommended Purity | Rationale |
| T-cell Epitope Mapping | >85% | To ensure specificity of T-cell responses. genscript.com |
| Quantitative T-cell Assays (e.g., ELISpot) | >95% | To minimize background and false-positive signals. peptide2.com |
| In Vitro Bioassays | >95% | To ensure accurate and reproducible results. ambiopharm.com |
| In Vivo Studies | >98% | To minimize toxicity and off-target effects. biocompare.compeptide2.com |
| Polyclonal Antibody Production | >75% | Generally sufficient to elicit a strong immune response. biosyn.com |
Q & A
Q. Q1: What experimental designs are recommended for using OVA (257-264) scrambled as a negative control in T-cell activation studies?
Methodological Answer: The scrambled peptide (e.g., FILKSINE) should be used in parallel with the native OVA (257-264) peptide in assays like ELISPOT or flow cytometry. For example:
- ELISPOT : Co-culture scrambled peptide with splenocytes or PBMCs at equimolar concentrations (e.g., 10–100 μM) alongside native peptide to confirm specificity of IFN-γ-secreting CD8+ T cells .
- In vivo studies : Administer scrambled peptide via subcutaneous injection (e.g., 10–100 µg per dose) to rule out non-specific immune activation in tumor models .
Critical step: Validate peptide purity (>95% by HPLC) and solubility (1% acetic acid recommended) to avoid artifacts .
Q. Q2: What are standardized protocols for quantifying OVA (257-264)-specific CTL responses in murine models?
Methodological Answer:
- Spleen cell pulsing : Incubate splenocytes with OVA (257-264) (250 μg–1 mg/mL) for 4–6 hours, then assess IFN-γ release via ELISPOT or intracellular cytokine staining .
- In vivo CTL assay : Adoptively transfer CFSE-labeled target cells pulsed with OVA (257-264) into immunized mice. Measure specific lysis by flow cytometry (e.g., 40–60% killing in H-2Kb-restricted models) .
Note: Use H-2Kb-transfected cell lines (e.g., RMA-S) to confirm MHC-I binding efficiency .
Advanced Research Questions
Q. Q3: How can contradictory data on OVA (257-264)-induced CTL responses across studies be systematically analyzed?
Methodological Answer: Contradictions often arise from:
- Adjuvant variability : Co-administered agents (e.g., poly-IC vs. CpG ODNs) alter CTL magnitude. Compare nanoparticle formulations (e.g., PLGA-OVA) with free peptide in dose-response experiments .
- Antigen presentation efficiency : Use flow cytometry to quantify surface H-2Kb/OVA complexes (e.g., with anti-SIINFEKL antibodies). Note that peptide stability (e.g., TFA salt form) impacts MHC-I loading .
- Model-specific factors : Test OVA-expressing tumors (e.g., B16-OVA) versus adoptive transfer models to isolate peptide-specific effects .
Q. Q4: What mechanisms explain the enhanced immunogenicity of self-assembled OVA (257-264) nanovaccines?
Methodological Answer:
- Hydrogel formation : OVA (257-264) self-assembles into β-sheet-rich nanostructures under physiological pH, prolonging lymph node retention. Characterize using TEM and Thioflavin T staining .
- Dendritic cell synergy : Co-delivery with TLR ligands (e.g., UNE-C1) upregulates CD40/CD86, enhancing cross-presentation. Validate via RNA-seq of DCs exposed to nanovaccines .
- Th1 polarization : Measure IL-12p70 and IFN-γ in serum post-immunization. Nanovaccines typically shift responses from Th2 (e.g., IL-4) to Th1 .
Q. Q5: How can researchers optimize OVA (257-264) for studying antigen-specific immune tolerance?
Methodological Answer:
- Anterior chamber injection : Deliver 250 µg OVA (257-264) into murine eyes to induce ACAID (anterior chamber-associated immune deviation). Assess DTH suppression via ear-swelling assays .
- Regulatory T-cell modulation : Combine peptide with anti-CD4 monoclonal antibodies (e.g., GK1.5) to block Treg recruitment. Monitor FoxP3+ cells via splenic cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
